molecular formula C₉H₁₁ClN₂O₅ B1146173 Uridine,5-chloro-2'-deoxy- CAS No. 188559-94-6

Uridine,5-chloro-2'-deoxy-

Cat. No. B1146173
M. Wt: 262.65
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2’-deoxyuridine (CldU) is a halogenated uridine derivative . It is a thymidine analogue that is readily incorporated, following phosphorylation, into newly synthesized DNA in place of thymidine . It is used to study the miscoding potential of hypochlorous acid damage to DNA and DNA precursors .


Synthesis Analysis

The synthesis of 5-Chloro-2’-deoxyuridine involves the use of a thymidine analogue, which is readily incorporated into newly synthesized DNA in place of thymidine following phosphorylation . The detailed synthesis process is not provided in the search results.


Molecular Structure Analysis

The molecular structure of 5-Chloro-2’-deoxyuridine consists of a halogenated uridine derivative . The CAS Number is 50-90-8 . The molecular weight is 262.65 .


Chemical Reactions Analysis

5-Chloro-2’-deoxyuridine (CldU) is a potent mutagen, clastogen, and toxicant . It is used as a thymidine analog and is found to alter the dNTP pools and might lead to cell-cycle arrest .


Physical And Chemical Properties Analysis

5-Chloro-2’-deoxyuridine is a solid substance that is soluble in water . The CAS Number is 50-90-8 . The molecular weight is 262.65 .

Scientific Research Applications

  • Synthesis and Structural Analysis

    • Uridine derivatives, including 5-chloro-2'-deoxy-uridine, have been synthesized and structurally analyzed for better understanding of their properties and potential applications. For instance, methods for preparing 5′-deoxy-5′-substituted-ψ-uridine derivatives have been developed, providing insights into the molecular structure of these compounds through X-ray crystallographic analysis (Pankiewicz et al., 1985).
  • Chemical Properties and Reactions

    • Research has focused on the metal ion-binding properties of uridine derivatives, including 5-chloro-2'-deoxy-uridine, in aqueous solutions. This research is significant for understanding how these compounds interact with various metal ions, which is crucial for their potential use in biochemical and medicinal applications (Knobloch et al., 2005).
  • Potential Therapeutic Applications

    • The synthesis and evaluation of uridine derivatives for antitumor activity have been explored. For example, the compound 5′-[Bis (2—chloroethyl) amino]—5′-deoxy uridine (uridine mustard) was synthesized and assessed for its potential therapeutic effects in murine studies (Talebian et al., 1990).
  • DNA Damage and Inflammation Studies

    • Studies have been conducted on the role of 5-chloro-uridine derivatives in DNA damage, particularly in the context of inflammation. For instance, 5-chlorouracil, a product of HOCl-mediated damage to nucleobases, has been identified as a marker for DNA damage during inflammation, suggesting potential implications for uridine derivatives in understanding and tracking inflammatory processes (Jiang et al., 2003).
  • Nucleoside Analogue Synthesis

    • The synthesis of various nucleoside analogues, including those based on uridine structures, is a key area of research. These synthetic efforts aim to explore the potential applications of these analogues in medicinal chemistry and drug development (Matsuda et al., 1982).

Safety And Hazards

5-Chloro-2’-deoxyuridine (CldU) is a potent mutagen, clastogen, and toxicant . It is used as a thymidine analog and is found to alter the dNTP pools and might lead to cell-cycle arrest . Specific safety and hazard information was not found in the search results.

properties

IUPAC Name

5-chloro-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCXGFKPQSFZIB-FSDSQADBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)Cl)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Cl)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Uridine,5-chloro-2'-deoxy-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Uridine,5-chloro-2'-deoxy-
Reactant of Route 2
Reactant of Route 2
Uridine,5-chloro-2'-deoxy-
Reactant of Route 3
Uridine,5-chloro-2'-deoxy-
Reactant of Route 4
Uridine,5-chloro-2'-deoxy-
Reactant of Route 5
Uridine,5-chloro-2'-deoxy-
Reactant of Route 6
Uridine,5-chloro-2'-deoxy-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.